![molecular formula C7H9N3S B1345308 (2-Imidazo[2,1-b][1,3]thiazol-6-ylethyl)amine CAS No. 933698-24-9](/img/structure/B1345308.png)

(2-Imidazo[2,1-b][1,3]thiazol-6-ylethyl)amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

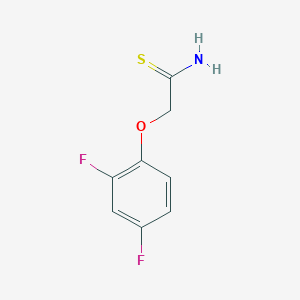

“(2-Imidazo[2,1-b][1,3]thiazol-6-ylethyl)amine” is a chemical compound with the empirical formula C7H11Cl2N3S and a molecular weight of 240.15 . It is a solid in form . This compound is part of a collection of unique chemicals provided by Sigma-Aldrich to early discovery researchers .

Synthesis Analysis

The synthesis of imidazole-containing compounds has been extensively studied due to their broad range of chemical and biological properties . A new series of imidazo[2,1-b]thiazole-based chalcone derivatives were designed, synthesized, and tested for their anticancer activities . The synthesis process involved testing the cytotoxic ability of the compounds on different types of cancer cells .Molecular Structure Analysis

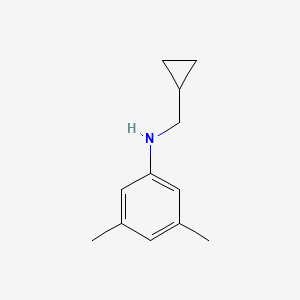

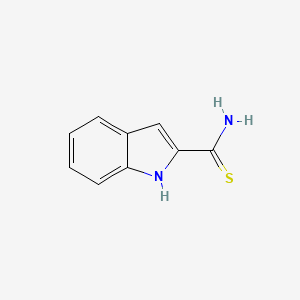

The molecular structure of “(2-Imidazo[2,1-b][1,3]thiazol-6-ylethyl)amine” can be represented by the SMILES stringCl.Cl.NCCc1cn2ccsc2n1 . The InChI key for this compound is IWZUHRSBGHXXAJ-UHFFFAOYSA-N . Physical And Chemical Properties Analysis

“(2-Imidazo[2,1-b][1,3]thiazol-6-ylethyl)amine” is a solid compound . It has an empirical formula of C7H11Cl2N3S and a molecular weight of 240.15 .Scientific Research Applications

Anticancer Activity

Imidazo[2,1-b]thiazole derivatives have been compared with well-known anticancer drugs like Cisplatin and Sorafenib for their cytotoxic effects on human cancer cell lines .

Synthesis Efficiency

These compounds have been involved in multicomponent synthesis processes, contributing to the efficient one-step synthesis of complex molecular structures .

Antitubercular and Antibacterial Properties

Imidazo[2,1-b]-thiazoles are reported to exhibit significant antitubercular and antibacterial properties, making them valuable in the development of new treatments for infectious diseases .

Antifungal and Antiviral Effects

These derivatives also show promising antifungal and antiviral activities, which could lead to new pharmaceuticals for treating such infections .

Anti-inflammatory and Anthelmintic Uses

The anti-inflammatory and anthelmintic properties of imidazo[2,1-b]thiazoles suggest potential applications in treating inflammatory conditions and parasitic infections .

Cardiovascular Applications

Their reported cardiotonic and antihypertensive effects indicate potential uses in managing heart conditions and high blood pressure .

Insecticidal Properties

With insecticidal properties attributed to these compounds, they could be utilized in developing safer and more effective insect control agents .

Mechanism of Action

Target of Action

Similar compounds have shown significant activity against various cancer cell lines , suggesting potential targets within these cells.

Mode of Action

The synthesis of similar compounds involves a sequence of steps, including amine-induced n-deprotection, oxidative aminocarbonylation of the triple bond, dearomative cyclization, and aromatization by proton-shift isomerization . These steps may influence the compound’s interaction with its targets.

Biochemical Pathways

Similar compounds have been found to exhibit analgesic and anti-inflammatory activities , suggesting that they may affect pathways related to pain and inflammation.

Result of Action

Similar compounds have shown significant inhibitory activity against various cancer cell lines , suggesting potential cytotoxic effects.

Safety and Hazards

Future Directions

The future directions for research on “(2-Imidazo[2,1-b][1,3]thiazol-6-ylethyl)amine” and related compounds are likely to involve further exploration of their biological activities and potential applications in drug development . Given the broad range of activities exhibited by imidazole derivatives, these compounds are likely to continue to be a focus of research in medicinal chemistry .

properties

IUPAC Name |

2-imidazo[2,1-b][1,3]thiazol-6-ylethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3S/c8-2-1-6-5-10-3-4-11-7(10)9-6/h3-5H,1-2,8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXVWZBGJWWXEDB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC2=NC(=CN21)CCN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[[4-(2-Phenylethyl)piperazin-1-yl]methyl]benzonitrile](/img/structure/B1345225.png)

![4-([1,1'-Biphenyl]-4-yloxy)-3-chloroaniline hydrochloride](/img/structure/B1345230.png)

![2-(Benzo[d]thiazol-2-ylthio)ethan-1-amine hydrochloride](/img/structure/B1345233.png)

![4-[4-(Trifluoromethyl)pyridin-2-yl]benzaldehyde](/img/structure/B1345245.png)

![Benzyl N-[1,3-benzodioxol-5-yl(phenylsulfonyl)-methyl]carbamate](/img/structure/B1345248.png)